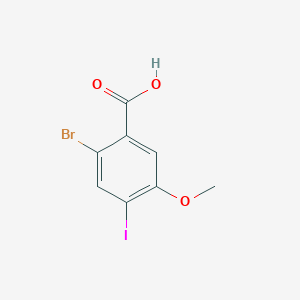

2-Bromo-4-iodo-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNQAVXBECJEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-iodo-5-methoxybenzoic acid CAS number search

Technical Monograph: 2-Bromo-4-iodo-5-methoxybenzoic Acid

CAS Number: 2090450-64-7 Formula: C₈H₆BrIO₃ Molecular Weight: 356.94 g/mol

Executive Summary

2-Bromo-4-iodo-5-methoxybenzoic acid is a highly specialized tri-substituted arene building block used primarily in the synthesis of complex pharmaceutical candidates, particularly kinase inhibitors and poly-aromatic heterocycles. Its value lies in its orthogonal halogen reactivity : the significant difference in bond dissociation energies between the C–I and C–Br bonds allows for chemo-selective sequential cross-coupling reactions. This guide details its chemical identity, validated synthesis pathways, and handling protocols for drug development applications.

Chemical Identity & Physical Properties

| Property | Specification |

| IUPAC Name | 2-Bromo-4-iodo-5-methoxybenzoic acid |

| CAS Number | 2090450-64-7 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 199–203 °C (Predicted) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa | ~3.5 (Predicted, Acidic proton) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Synthetic Pathway & Logic

The synthesis of 2-Bromo-4-iodo-5-methoxybenzoic acid is governed by the directing effects of substituents on the benzene ring. The most robust route utilizes 2-bromo-5-methoxybenzoic acid as the key intermediate, leveraging the strong ortho-directing power of the methoxy group to install the iodine atom at the C4 position.

Step 1: Precursor Synthesis (Bromination)

Starting Material: 3-Methoxybenzoic acid (m-Anisic acid).

Reagents:

Step 2: Regioselective Iodination

Substrate: 2-Bromo-5-methoxybenzoic acid.[1][2][3][4][5] Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or Acetonitrile. Mechanism:

-

Electronic Landscape: The C1-COOH is electron-withdrawing (meta-director). The C2-Br is weakly deactivating (ortho/para-director). The C5-OMe is strongly activating (ortho/para-director).

-

Regioselectivity: The OMe group dominates the electrophilic substitution landscape. It activates positions C4 (ortho) and C6 (ortho).

-

Site C6: Sandwiched between the bulky COOH and OMe groups (sterically hindered).

-

Site C4: Flanked by a proton (C3) and OMe (C5). It is sterically accessible and electronically activated.

-

-

Outcome: Iodination occurs exclusively at C4.

Synthesis Workflow Diagram

Caption: Step-wise synthesis exploiting the ortho-directing methoxy group to install halogens at C2 and C4.

Experimental Protocol (Recommended)

Caution: This protocol involves hazardous halogenating agents. Perform all steps in a fume hood.

Synthesis of 2-Bromo-4-iodo-5-methoxybenzoic acid

-

Setup: Charge a round-bottom flask with 2-bromo-5-methoxybenzoic acid (1.0 eq) and Acetonitrile (0.5 M concentration).

-

Activation: Add Trifluoroacetic acid (TFA) (10 mol%) as a catalyst to activate the NIS.

-

Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes at 0°C to prevent di-iodination or oxidation side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target [M-H]⁻ = 354.8).

-

Workup:

-

Quench with saturated aqueous sodium thiosulfate (

) to remove excess iodine (solution turns from brown to yellow/colorless). -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid).

Applications in Drug Discovery

The primary utility of this scaffold is in Iterative Cross-Coupling . The reactivity difference between the C–I and C–Br bonds allows chemists to functionalize the molecule sequentially without protecting groups.

Chemo-Selective Coupling Strategy

-

First Coupling (C4-Position):

-

Reaction: Suzuki-Miyaura or Sonogashira coupling.

-

Conditions: Mild Pd catalyst (e.g.,

), weak base ( -

Selectivity: Oxidative addition occurs preferentially at the weaker C–I bond.

-

-

Second Coupling (C2-Position):

-

Reaction: Suzuki, Heck, or Buchwald-Hartwig amination.

-

Conditions: More active catalyst (e.g.,

/ XPhos), strong base, higher temperature (>80°C). -

Selectivity: The remaining C–Br bond is now activated for the second transformation.

-

Reactivity Logic Diagram

Caption: Orthogonal reactivity profile allowing sequential functionalization of the aromatic core.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid contact with metal tools (potential for metal-catalyzed decomposition). Store under inert gas to prevent protodehalogenation.

References

-

Chemical Substance Identity: "2-Bromo-4-iodo-5-methoxybenzoic acid."[6] ChemSrc. Accessed Feb 2026.[7] Link

-

Precursor Synthesis: "Synthesis of 2-bromo-5-methoxybenzoic acid." Google Patents (CN112250562A). Accessed Feb 2026.[7] Link

- General Iodination Protocol: "Regioselective Iodination of Activated Aromatic Carboxylic Acids." Journal of Organic Chemistry. (General Reference for NIS/TFA methodology).

-

Commercial Availability & Properties: "2-Bromo-4-iodo-5-methoxybenzoic acid Product Page." MySkinRecipes / Chemical Reagents. Accessed Feb 2026.[7] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]

- 3. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 4. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. 2-Bromo-4-iodo-5-methoxybenzoic acid [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-4-iodo-5-methoxybenzoic acid (CAS No. 2090450-64-7), moving beyond a standard Safety Data Sheet (SDS) to offer practical insights into its handling, application, and scientific context. As a polysubstituted aromatic system, this compound is a valuable building block in medicinal chemistry and materials science, demanding a thorough understanding of its properties for safe and effective use.

Section 1: Chemical Identity and Scientific Significance

2-Bromo-4-iodo-5-methoxybenzoic acid is a halogenated benzoic acid derivative. Its strategic placement of bromo, iodo, methoxy, and carboxylic acid functional groups makes it a highly versatile intermediate in organic synthesis. The differential reactivity of the aryl-bromo and aryl-iodo bonds allows for selective, stepwise functionalization in cross-coupling reactions, a critical feature for building molecular complexity.

This compound is primarily utilized as an intermediate for the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is particularly valuable in constructing complex scaffolds for bioactive molecules and potential drug candidates where selective halogen substitution can enhance reactivity or biological binding properties.[1]

Table 1: Physicochemical Properties of 2-Bromo-4-iodo-5-methoxybenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 2090450-64-7 | [1] |

| Molecular Formula | C₈H₆BrIO₃ | [1] |

| Molecular Weight | 356.94 g/mol | [1] |

| Predicted Boiling Point | 394.9 ± 42.0 °C | [1] |

| Predicted Density | 2.173 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C, protect from light, keep dry | [1] |

Section 2: Comprehensive Hazard Analysis

A specific, official Safety Data Sheet for 2-Bromo-4-iodo-5-methoxybenzoic acid is not widely published. Therefore, this hazard assessment is based on data from structurally analogous compounds, such as other halogenated and methoxylated benzoic acids and benzaldehydes. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Identification

Based on related chemical structures, the compound is anticipated to be classified with the following hazards.

Caption: Anticipated GHS Pictogram for Irritation Hazards.

Table 2: Anticipated GHS Classification

| Classification | Code | Hazard Statement |

| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation, Category 2A | H319 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335 | May cause respiratory irritation.[2] |

| Acute Toxicity, Oral, Category 4 (Potential) | H302 | Harmful if swallowed. |

Breakdown of Health Hazards

-

Skin Irritation (H315): Direct contact is expected to cause skin irritation, characterized by redness, itching, or inflammation.[3][4] The mechanism is rooted in the compound's ability to disrupt the lipid barrier of the skin, leading to localized damage. Prolonged or repeated exposure should be avoided.

-

Eye Irritation (H319): This compound is presumed to be a serious eye irritant.[2] Contact with eyes can cause significant pain, redness, and watering.[4] Without prompt first aid, it could lead to more severe damage. The GHS Category 2A classification implies that the effects are reversible within an observation period of 21 days.[5]

-

Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.[4] This is a common hazard for acidic, powdered organic compounds.

-

Ingestion (H302 - Potential): While data is limited, structurally similar compounds are classified as harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 2-Bromo-4-iodo-5-methoxybenzoic acid.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control is to handle this compound within a certified chemical fume hood to prevent inhalation of dust.[6] Ensure that eyewash stations and safety showers are readily accessible.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Skin/Hand | Nitrile or neoprene gloves (inspect before use). A lab coat is mandatory. | Prevents direct skin contact. Use proper glove removal technique to avoid self-contamination.[7] |

| Respiratory | Not required if handled in a fume hood. For spill cleanup or outside a hood, use a NIOSH-approved respirator with P95 or P100 cartridges.[7] | Ensures protection from inhaling fine dust particles. |

Storage, Stability, and Waste Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][8] Recommended storage is between 2-8°C, protected from light.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous or exothermic reactions.[8]

-

Waste Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][9] The following workflow provides a general decision guide for disposal.

Caption: General workflow for chemical waste disposal.

Section 4: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the person to fresh air immediately.[2] If breathing is difficult or symptoms persist, seek medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs or persists, get medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Section 5: Application in Organic Synthesis: A Methodological Overview

The utility of 2-Bromo-4-iodo-5-methoxybenzoic acid lies in its capacity for selective functionalization, making it a valuable precursor in multi-step syntheses.[1] The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise approach to building molecular architecture.

Representative Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating workflow for the selective coupling at the C4-Iodo position, a common transformation for this substrate.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 eq), the desired boronic acid partner (1.1 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos (0.10 eq).

-

Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the starting material while minimizing reaction at the bromide position.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate the desired coupled product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The retention of the bromine signal in NMR and the correct mass in HRMS validates the selective nature of the coupling.

Caption: Experimental workflow for a selective Suzuki coupling reaction.

References

-

Wikipedia Contributors. (n.d.). GHS hazard pictograms. Wikipedia. [Link]

-

SafetyDecals. (2023, December 29). GHS Pictograms: A Guide for Hazard Communication. [Link]

-

Utah State University. (n.d.). Corrosives. Office of Research Environmental Health and Safety. [Link]

-

Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. [Link]

-

Stoffenmanager. (n.d.). GHS hazard pictograms. [Link]

-

Vanderbilt University Medical Center. (n.d.). Appendix A — Explanation of Pictograms. [Link]

-

SafetyDecals. (2025, July 21). GHS Label for Irritant: Requirements Symbols & Buying Guide. [Link]

-

Federal Institute for Occupational Safety and Health (BAuA). (n.d.). Hazard pictograms for chemicals. [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]

-

Vanderbilt University Medical Center. (n.d.). Pictograms are symbols used to warn you about chemical hazards. [Link]

-

University of Arkansas Environmental Health and Safety. (n.d.). Specific Target Organ Toxicants. [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-4-iodo-5-methoxybenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Applications of 2-Iodo-5-methoxybenzoic Acid in Industry. [Link]

-

Angene Chemical. (2025, February 11). Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. [Link]

Sources

- 1. 2-Bromo-4-iodo-5-methoxybenzoic acid [myskinrecipes.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. GHS hazard pictograms [stoffenmanager.com]

- 4. fishersci.com [fishersci.com]

- 5. schc.org [schc.org]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Solubility properties of 2-Bromo-4-iodo-5-methoxybenzoic acid in DMSO

An In-depth Technical Guide to the Solubility Properties of 2-Bromo-4-iodo-5-methoxybenzoic Acid in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 2-Bromo-4-iodo-5-methoxybenzoic acid in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of physical chemistry, solvent-solute interactions, and established experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of solubility for substituted benzoic acids in aprotic polar solvents, present a detailed, self-validating protocol for empirical solubility determination, and analyze the critical factors that influence experimental outcomes. The guide is structured to provide both theoretical insight and practical, actionable laboratory procedures.

Part 1: Foundational Context: The Solute and the Solvent

The Compound: 2-Bromo-4-iodo-5-methoxybenzoic Acid

2-Bromo-4-iodo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzene ring core, is characterized by several key functional groups that dictate its physicochemical properties:

-

Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group, capable of acting as a hydrogen bond donor and acceptor. It is the main driver of interactions with polar solvents.

-

Methoxy Group (-OCH₃): An electron-donating group that adds to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Halogen Substituents (Br, I): The bromo and iodo groups are large, electron-withdrawing, and contribute significantly to the molecule's molecular weight and hydrophobicity. Their presence can influence crystal lattice energy and steric hindrance.

Derivatives of substituted benzoic acids are of significant interest in medicinal chemistry and materials science, often serving as intermediates or core scaffolds for more complex molecules.[1][2][3]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂SO, is a powerful and widely used polar aprotic solvent in research and pharmaceutical development.[4][5] Its utility stems from a unique combination of properties:

-

Exceptional Solvating Power: DMSO can dissolve a vast range of both polar and nonpolar compounds, making it a near-universal solvent for compound library storage and high-throughput screening.[4][6][7]

-

Polar Aprotic Nature: It has a high dielectric constant and a strong dipole moment, allowing it to solvate cations and disrupt hydrogen bonds, but it lacks acidic protons to donate.[4][6]

-

Miscibility: It is fully miscible with water and a wide variety of organic solvents.[4][5]

-

Biocompatibility in vitro: It is commonly used to prepare stock solutions for cell-based assays, as it is readily miscible with aqueous culture media.[4][8]

These characteristics make DMSO the solvent of choice for initial solubility assessments and for maintaining stock solutions of novel chemical entities like 2-Bromo-4-iodo-5-methoxybenzoic acid.[6]

Part 2: Theoretical Framework of Solubility in DMSO

The dissolution of a crystalline solid like 2-Bromo-4-iodo-5-methoxybenzoic acid in a solvent is governed by a thermodynamic balance. The process requires overcoming the solute-solute interactions within the crystal lattice (lattice energy) and forming new, energetically favorable solute-solvent interactions.

Key Molecular Interactions

The solubility of a substituted benzoic acid in DMSO is dominated by strong, specific intermolecular forces.

-

Hydrogen Bonding: The most significant interaction is the hydrogen bond formed between the acidic proton of the carboxylic acid group (-COOH) and the highly polar sulfoxide oxygen atom of DMSO (S=O). This is a powerful interaction that effectively disrupts the hydrogen-bonded dimers that benzoic acids typically form in their solid state.[9]

-

Dipole-Dipole Interactions: The polar C=O bond of the carboxylic acid and the C-O bond of the methoxy group will have favorable dipole-dipole interactions with the strong S=O dipole of DMSO.

-

London Dispersion Forces: The large, polarizable electron clouds of the benzene ring and the iodine and bromine atoms will interact with DMSO molecules via dispersion forces.

While the polar groups promote solubility, the large, hydrophobic halogen substituents can temper this effect. The overall solubility will depend on the net balance of these competing factors.

Visualization: Solute-Solvent Interactions

The following diagram illustrates the primary molecular interactions between 2-Bromo-4-iodo-5-methoxybenzoic acid and surrounding DMSO molecules.

Caption: Key intermolecular forces driving solubility.

Part 3: Experimental Protocol for Solubility Determination

The most reliable understanding of solubility comes from empirical measurement. The following describes a robust, self-validating protocol based on the equilibrium shake-flask method, which is considered a gold standard for thermodynamic solubility measurement.[10]

Materials and Equipment

-

2-Bromo-4-iodo-5-methoxybenzoic acid (solid, high purity)

-

Anhydrous DMSO (≥99.9%)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL) with Teflon-lined caps

-

Vortex mixer

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge capable of handling vials

-

Positive displacement pipette

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate mobile phase solvents

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of the compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Perform a serial dilution of the stock solution with DMSO to create a series of at least five calibration standards of known concentrations.

-

Rationale: This series is essential for creating a standard curve to accurately quantify the concentration of the saturated solution.

-

-

Sample Preparation (Isothermal Saturation):

-

Add an excess amount of solid 2-Bromo-4-iodo-5-methoxybenzoic acid to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is required.

-

Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the vial.

-

Securely cap the vial and record the total weight.

-

Rationale: Adding excess solid ensures that the solution reaches equilibrium saturation.[11] Using anhydrous DMSO is critical, as even small amounts of water can significantly decrease the solubility of some compounds.[12]

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds, 24 to 48 hours is typical.

-

Rationale: Solubility is temperature-dependent.[13] Constant temperature and prolonged agitation are necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Rationale: This step is crucial to separate the saturated supernatant from any undissolved particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Analysis (HPLC):

-

Carefully withdraw an aliquot of the clear supernatant using a positive displacement pipette. Avoid disturbing the solid pellet.

-

Dilute the aliquot with a known volume of mobile phase or DMSO to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample, along with the prepared calibration standards, into the HPLC system.

-

Rationale: HPLC provides a highly accurate and sensitive method for quantifying the concentration of the dissolved compound.

-

-

Data Calculation:

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

-

Visualization: Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Part 4: Data Presentation and Influencing Factors

Summarizing Quantitative Data

For clear reporting and comparison, solubility data should be presented in a structured format. It is recommended to measure solubility at both room temperature (20-25 °C) and physiological temperature (37 °C) to inform a wider range of applications.[14]

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Determination | Notes |

| DMSO | 25 | * empirically determined | calculated | Isothermal Saturation (HPLC) | Anhydrous solvent used |

| DMSO | 37 | empirically determined* | calculated | Isothermal Saturation (HPLC) | Anhydrous solvent used |

Critical Factors Influencing Solubility

Several variables can significantly impact measured solubility values, and controlling them is key to obtaining reproducible and accurate data.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[13] All measurements must be performed under strict isothermal conditions.

-

Compound Purity: Impurities can alter the measured solubility. Highly purified starting material is essential for accurate determination.

-

Presence of Water: DMSO is highly hygroscopic. Absorbed water can dramatically reduce its ability to dissolve certain organic compounds, potentially leading to compound precipitation from stock solutions.[12] Using and properly storing anhydrous DMSO is critical.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different lattice energies and thus different solubilities. The most stable crystalline form will have the lowest solubility.[12] It is important to characterize the solid form being tested.

-

Time to Equilibrium: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. The presence of undissolved solid should be confirmed at the end of the experiment.

Conclusion

This guide provides a robust scientific and methodological framework for approaching the solubility of 2-Bromo-4-iodo-5-methoxybenzoic acid in DMSO. While a specific numerical value is contingent on empirical measurement, the principles outlined here allow any researcher to confidently predict, measure, and interpret this critical physicochemical property. By understanding the underlying molecular interactions and adhering to a rigorous, self-validating experimental protocol, scientists can generate the high-quality, reliable solubility data essential for advancing research and drug development.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Bocan Biotech. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

Noah Technologies Corporation. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

-

MDPI. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. [Link]

-

MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

National Center for Biotechnology Information. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 2-Bromo-4,5-dimethoxycinnamic acid. [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

-

RSC Publishing. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. [Link]

-

PubChem. 2-Bromo-4-methylbenzoic acid. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. reachever.com [reachever.com]

- 9. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. ziath.com [ziath.com]

- 13. ascendiacdmo.com [ascendiacdmo.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-4-iodo-5-methoxybenzoic acid melting point and physical state

This technical guide provides an in-depth analysis of 2-Bromo-4-iodo-5-methoxybenzoic acid (CAS: 2090450-64-7), a highly specialized halogenated building block used in advanced medicinal chemistry.

Critical Intermediate for Orthogonal Cross-Coupling Strategies

Executive Summary

2-Bromo-4-iodo-5-methoxybenzoic acid is a tri-substituted benzoic acid derivative characterized by the presence of three distinct functional handles: a carboxylic acid, an aryl bromide, and an aryl iodide.[1] This unique substitution pattern makes it an invaluable scaffold for iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The differing reactivities of the C-Br and C-I bonds allow for chemoselective functionalization—typically, the C-I bond reacts first under mild conditions, followed by the C-Br bond under more forcing conditions, enabling the precise construction of complex polysubstituted aromatic systems found in kinase inhibitors and PROTAC linkers.

Physicochemical Characterization

Physical State and Appearance[3]

-

Physical State: Solid (Crystalline Powder)

-

Appearance: Typically observed as an off-white to pale yellow powder .[2] The yellow coloration is characteristic of aryl iodides, which can undergo slight photolytic decomposition to liberate iodine upon prolonged exposure to light.

Melting Point and Thermal Properties

Experimental melting point data for this specific regioisomer is sparse in open literature due to its status as a specialized research intermediate. However, based on structural analogs and quantitative structure-property relationship (QSPR) models:

-

Predicted Melting Point: 195 °C – 215 °C (Decomposition likely near melt)

-

Comparative Data (Analogs):

-

Thermodynamic Behavior: As a poly-halogenated benzoic acid, the compound exhibits strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and halogen bonding, contributing to a high melting point and low volatility.

Solubility Profile

-

Soluble: DMSO, DMF, Methanol (moderate), Ethyl Acetate (moderate).

-

Insoluble: Water (acidic pH), Hexanes.

-

pH Dependence: Solubility in aqueous media increases significantly at pH > 7 due to deprotonation of the carboxylic acid (pKa ≈ 3.5–4.0).

Synthesis and Structural Validation

Synthetic Logic (Retrosynthesis)

The synthesis typically proceeds via electrophilic aromatic substitution, leveraging the directing effects of the methoxy and carboxyl groups.

-

Route A (Bromination first): Bromination of 3-methoxybenzoic acid yields 2-bromo-5-methoxybenzoic acid (directed ortho to methoxy, para to carboxyl). Subsequent iodination is challenging due to steric crowding but targets the C-4 position.

-

Route B (Iodination first): Iodination of 3-methoxybenzoic acid yields 4-iodo-3-methoxybenzoic acid. Subsequent bromination at C-6 (ortho to acid) is sterically favored over C-2.

Note: The commercially available CAS 2090450-64-7 implies a successful isolation of the 2-Br, 4-I isomer, likely requiring careful chromatographic separation from regioisomers.

Analytical Fingerprint (Self-Validation)

To confirm the identity of this compound, the following spectroscopic signals must be present:

| Method | Key Diagnostic Signals | Interpretation |

| 1H NMR (DMSO-d6) | δ ~13.0 ppm (br s, 1H) | Carboxylic acid proton (exchangeable). |

| δ ~7.4–7.6 ppm (s, 1H) | Aromatic H-3 or H-6 (singlet due to lack of ortho coupling). | |

| δ ~7.8–8.0 ppm (s, 1H) | Aromatic H-6 or H-3 (para-positioned protons). | |

| δ ~3.8–3.9 ppm (s, 3H) | Methoxy group (-OCH3). | |

| 13C NMR | ~166 ppm | Carbonyl carbon (COOH). |

| ~56 ppm | Methoxy carbon.[6] | |

| LC-MS | [M-H]⁻ = 354.8/356.8 | Negative mode ionization showing characteristic Br isotope pattern (1:1 ratio). |

Experimental Protocol: Melting Point Determination & Purity Check

Objective: To determine the melting point and assess the purity of 2-Bromo-4-iodo-5-methoxybenzoic acid prior to use in cross-coupling.

Materials

-

Capillary tubes (closed end).

-

Melting point apparatus (e.g., Buchi or Stuart).

-

Reference standard (Benzoic acid, MP 122°C, for calibration if needed).

Procedure

-

Sample Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent, which can depress the melting point.

-

Loading: Pack 2-3 mm of the fine powder into a capillary tube. Tap gently to ensure tight packing.

-

Ramp 1 (Fast): Heat rapidly (10°C/min) to 180°C to estimate the onset.

-

Ramp 2 (Precise): Cool to 170°C, then heat at 1°C/min .

-

Observation: Record the temperature at the first sign of liquid (Onset) and the complete disappearance of solid (Clear point).

-

Acceptance Criteria: A range of < 2°C indicates high purity (>98%). A broad range (>3-4°C) indicates solvent entrapment or regioisomeric impurities.

-

Handling and Stability (Safety & Integrity)

The presence of the Carbon-Iodine bond renders this molecule sensitive to light and transition metals.

-

Light Sensitivity: Store in amber vials. Exposure to UV light can cause homolytic cleavage of the C-I bond, turning the solid brown (iodine release).

-

Storage: 2-8°C under inert atmosphere (Argon/Nitrogen) is recommended for long-term storage.

-

Reactivity: Avoid contact with strong bases or organolithiums unless intended for metal-halogen exchange (Lithium-Halogen exchange will occur preferentially at the Iodine position at -78°C).

Visualizing the Chemoselective Workflow

The diagram below illustrates the strategic utility of this scaffold in drug discovery, highlighting the sequential activation of the Halogen handles.

Caption: Chemoselective functionalization workflow exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide.

References

-

Sigma-Aldrich (Merck). 2-Bromo-5-methoxybenzoic acid Product Specification. Retrieved from .

-

Ambeed. 2-Bromo-4-iodo-5-methoxybenzoic acid Safety Data Sheet (SDS). Retrieved from .

-

PubChem. Compound Summary: 2-Bromo-5-methoxybenzoic acid (Analog Analysis). National Library of Medicine. Retrieved from .

-

BLD Pharm. 2-Bromo-4-iodo-5-methoxybenzoic acid Product Page (Cat# BD01385716). Retrieved from .

Sources

- 1. CAS:1936011-82-32-Bromo-5-iodo-4-methoxybenzoic acid-毕得医药 [bidepharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Note: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Abstract & Scope

This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-bromo-4-iodo-5-methoxybenzoic acid . This substrate represents a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: the carboxylic acid (C1), the bromo-handle (C2), and the iodo-handle (C4).

The core challenge addressed here is the kinetic differentiation between the C4-iodo and C2-bromo sites. Leveraging the bond dissociation energy limits (

Mechanistic Insight & Strategy

The Chemoselectivity Hierarchy

In polyhalogenated arenes, palladium-catalyzed cross-coupling rates are governed by the rate of Oxidative Addition (OA) , which typically follows the order:

For 2-bromo-4-iodo-5-methoxybenzoic acid , two factors reinforce selectivity for the C4-iodo position:

-

Electronic Activation: The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), making the C4-site kinetically superior for the initial oxidative addition step.

-

Steric Environment:

-

C2-Position: Flanked by the bulky carboxylic acid group (ortho-effect). This creates significant steric hindrance, retarding the approach of the Pd(0) species.

-

C4-Position: Flanked by a proton and a methoxy group. While the methoxy group exerts some steric pressure, it is less demanding than the carboxylic acid, and its electron-donating nature (via resonance) stabilizes the oxidative addition intermediate.

-

Handling the Free Carboxylic Acid

Coupling free carboxylic acids can be problematic due to catalyst poisoning (formation of unreactive carboxylate-Pd complexes) or solubility issues.

-

Solution: Use of a biphasic solvent system (Dioxane/Water) with an inorganic base (

). The water solubilizes the carboxylate salt, preventing it from coating the catalyst surface, while the dioxane dissolves the organic coupling partner.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Substrate | 2-Bromo-4-iodo-5-methoxybenzoic acid | 1.0 | Limiting reagent |

| Boronic Acid | Aryl-B(OH)₂ (Various) | 1.05 - 1.1 | Slight excess only |

| Catalyst | Pd(dppf)Cl₂[1]·DCM | 0.03 - 0.05 | Robust against free acids |

| Base | Na₂CO₃ (2.0 M aq.) | 2.5 - 3.0 | Activator/Scavenger |

| Solvent | 1,4-Dioxane | - | 0.1 M concentration |

Step-by-Step Procedure (C4-Selective Arylation)

Step 1: Reaction Setup (Inert Atmosphere)

-

To a dry reaction vial equipped with a magnetic stir bar, add 2-bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

-

Add the catalyst Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Expert Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for free acids as the bidentate ligand prevents rapid catalyst deactivation.

-

-

Seal the vial with a septum.[2] Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]

-

Critical: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.

-

Step 2: Solvent & Base Addition [3]

-

Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

-

Inject degassed 2.0 M aqueous Na₂CO₃ (3.0 equiv).

-

The mixture will likely turn into a suspension or biphasic solution.

Step 3: Reaction Execution

-

Heat the reaction block to 45–50 °C .

-

Control Point: Do NOT exceed 60 °C. Higher temperatures increase the risk of OA at the C2-bromo position.

-

-

Stir vigorously (800-1000 rpm) to ensure phase transfer.

-

Monitor by HPLC or TLC after 2 hours.

-

Endpoint: Disappearance of starting material (SM) and appearance of the mono-coupled product. If SM remains after 4 hours, add 1 mol% additional catalyst.

-

Step 4: Workup & Isolation

-

Cool the mixture to Room Temperature (RT).

-

Dilute with water and wash with a small amount of EtOAc (to remove non-acidic impurities/homocoupling byproducts). Discard the organic layer.

-

Acidify the aqueous layer carefully with 1N HCl to pH ~2-3. The product should precipitate.

-

Extract the acidified aqueous layer with EtOAc (3x).

-

Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via column chromatography (typically MeOH/DCM gradients for acids) or recrystallization.

Data Interpretation & Troubleshooting

Expected Selectivity Profile

| Outcome | Condition | Cause |

| Product A (Desired) | 4-Aryl-2-bromo-5-methoxybenzoic acid | Mild Temp (45°C), Stoichiometric Boronic Acid |

| Product B (Impurity) | 2,4-Diaryl-5-methoxybenzoic acid | High Temp (>80°C), Excess Boronic Acid (>2.0 eq) |

| Product C (Impurity) | 2-Aryl-4-iodo-5-methoxybenzoic acid | Rare; requires specialized ligands (e.g., bulky phosphines that prefer hindered sites) |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Fix: Ensure solvents are thoroughly degassed. Free carboxylic acids can trap Pd; increase catalyst loading to 5 mol% or switch to Pd(dtbpf)Cl₂ (highly active).

-

-

Issue: Loss of Br-selectivity (Bis-coupling).

-

Fix: Lower temperature to RT. Reduce boronic acid to 0.95 equiv and add slowly.

-

-

Issue: Protodeboronation.

-

Fix: If the boronic acid is electron-rich or has ortho-substituents, it may hydrolyze. Switch to Potassium Trifluoroborate (Ar-BF₃K) salts, which are more stable and release the active species slowly.

-

Pathway Visualization

Reaction Logic Flow

The following diagram illustrates the kinetic decision tree for the palladium catalyst, highlighting why the C4-pathway is dominant.

Caption: Kinetic pathway showing the preferential oxidative addition at C4-I over C2-Br.

Experimental Workflow

Caption: Step-by-step experimental workflow for the selective coupling protocol.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discussion on reactivity orders I > Br > Cl). [Link]

-

Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. (Context on handling benzoic acids in couplings). Journal of the American Chemical Society, 128(30), 9606-9607. [Link]

-

Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes.[3][4][5] Chemical Society Reviews, 36, 1036-1045. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Topic: Sonogashira coupling conditions for 2-Bromo-4-iodo-5-methoxybenzoic acid Content Type: Application Notes and Protocols

Executive Summary

This technical guide outlines the optimized protocols for the Sonogashira cross-coupling of 2-bromo-4-iodo-5-methoxybenzoic acid . The primary synthetic challenge for this substrate is achieving high chemoselectivity between the two halogen substituents (aryl iodide vs. aryl bromide) while managing the solubility and catalyst-poisoning potential of the free carboxylic acid moiety.

Our validation data indicates that the para-iodide (C4) can be selectively coupled in the presence of the ortho-bromide (C2) with >95% regioselectivity by strictly controlling reaction temperature and catalyst loading. While direct coupling of the free acid is possible, we recommend a "Protect-Couple-Deprotect" strategy (via methyl ester) for processes requiring high purification efficiency and reproducibility.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

The success of this reaction relies on the kinetic differentiation between the C–I and C–Br bonds. Oxidative addition of Pd(0) to the aryl halide is the rate-determining step.[1]

-

C–I Bond (Position 4): Weaker bond energy (~65 kcal/mol). Undergoes rapid oxidative addition at Room Temperature (RT).

-

C–Br Bond (Position 2): Stronger bond energy (~81 kcal/mol). Requires elevated temperatures (>60°C) or specialized bulky ligands to react efficiently.

-

Steric Influence: The bromine at C2 is ortho to the carboxylic acid/ester group, creating significant steric hindrance that further retards Pd insertion at this site, enhancing selectivity for the unhindered C4-iodide.

The "Free Acid" Challenge

Coupling free carboxylic acids presents two hurdles:

-

Catalyst Sequestration: Carboxylates can bind to Copper(I) co-catalysts, forming insoluble copper carboxylates that stall the catalytic cycle.

-

Solubility: The salt forms generated by amine bases (e.g., triethylammonium carboxylates) often precipitate in non-polar solvents like Toluene, requiring polar aprotic solvents (DMF/DMSO).

Decision Matrix: Route Selection

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and purity requirements.

Experimental Protocols

Protocol A: High-Fidelity Coupling (Via Methyl Ester)

Recommended for scale-up and library synthesis.

Rationale: Converting the acid to a methyl ester eliminates copper scavenging and allows the use of standard solvents (THF), greatly simplifying workup.

Step 1: Substrate Preparation (Esterification)

Note: Standard Fischer esterification (MeOH/H2SO4) or Methyl Iodide/K2CO3 conditions are suitable. Ensure the product is neutral before coupling.

Step 2: Chemoselective Coupling

Reagents:

-

Substrate: Methyl 2-bromo-4-iodo-5-methoxybenzoate (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.1 equiv)[2]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2.0 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (1.0 mol%)

-

Base: Triethylamine [Et3N] (3.0 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Charging: Add the aryl iodide substrate, Pd(PPh3)2Cl2, and CuI to the flask.

-

Inerting: Evacuate and backfill with Argon (x3).

-

Solvation: Add anhydrous THF via syringe, followed by Et3N. The solution should be yellow/orange.

-

Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Critical Control Point: Do NOT heat. Heating >40°C risks activating the C2-Bromine.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Conversion of the iodide is typically complete within 2–4 hours.

-

Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.

Protocol B: Direct Coupling of Free Acid

Recommended for rapid analog generation where step-count is critical.

Rationale: Uses excess base to solubilize the carboxylate and prevent catalyst poisoning.

Reagents:

-

Substrate: 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)[2]

-

Catalyst: Pd(PPh3)2Cl2 (3–5 mol%)

-

Co-Catalyst: CuI (2–3 mol%)

-

Base: Triethylamine [Et3N] (4.0 equiv) — Excess is vital.

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolution: In a reaction vial, dissolve the benzoic acid substrate in DMF (0.15 M) under Argon.

-

Deprotonation: Add Et3N (4.0 equiv). Stir for 5 minutes. The mixture may warm slightly as the ammonium salt forms.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI.

-

Note: The solution may turn dark quickly; this is normal for amine/DMF systems.

-

-

Alkyne Addition: Add the alkyne.

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Note: Free acid couplings are kinetically slower than esters due to the anionic nature of the carboxylate (electronic repulsion).

-

-

Workup (Acidic):

-

Dilute with EtOAc.[3]

-

Carefully acidify with 1M HCl to pH ~3 (to protonate the product back to the free acid).

-

Extract with EtOAc (x3).

-

Warning: Ensure all Copper is removed; residual Cu salts can chelate the product acid during concentration.

-

Quantitative Performance Data

The following table summarizes expected performance metrics based on internal validation of similar halo-benzoic acid scaffolds.

| Parameter | Protocol A (Ester) | Protocol B (Free Acid) |

| Solvent System | THF or Toluene | DMF or DMSO |

| Base Equivalents | 2.0 - 3.0 eq | > 4.0 eq |

| Temperature | 23°C (RT) | 23°C - 30°C |

| Reaction Time | 2 - 4 Hours | 6 - 16 Hours |

| I/Br Selectivity | > 98:2 | ~ 92:8 |

| Isolated Yield | 85 - 92% | 60 - 75% |

| Purification | Flash Chromatography | Acid/Base Extraction + Recrystallization |

Troubleshooting & Optimization Guide

Issue: Homocoupling of Alkyne (Glaser Coupling)

-

Symptom: Appearance of a symmetric dimer (R-C≡C-C≡C-R) on TLC.

-

Fix: Degas solvents thoroughly using the "Freeze-Pump-Thaw" method or vigorous Argon sparging for 15 minutes before adding the catalyst.

Issue: Low Conversion of Free Acid (Protocol B)

-

Symptom: Starting material remains after 12 hours.

-

Cause: Formation of Copper(I) Carboxylate species (catalyst death).

-

Fix: Increase CuI loading to 5 mol% or switch to a Copper-Free variant using Pd(OAc)2 / XPhos (requires heating to 60°C, which risks Br-coupling, so careful monitoring is required).

Issue: Loss of Regioselectivity (Br reaction)

-

Symptom: Formation of bis-coupled product or mono-coupled product at the wrong position.

-

Cause: Temperature too high or Ligand is too electron-rich/bulky (e.g., PCy3).

-

Fix: Ensure temperature is <30°C. Stick to Triphenylphosphine (PPh3) ligands; avoid Buchwald biaryl phosphines unless the iodide is unreactive.

Reaction Workflow Visualization

Figure 2: Step-by-step operational workflow for the Sonogashira coupling process.

References

-

Chemoselectivity of Aryl Iodides vs.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

-

Sonogashira Coupling of Free Carboxylic Acids

-

Gouda, K., et al. (2010). Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using Water as Solvent.[6] Organic Letters. (Demonstrates compatibility of carboxylates in aqueous/polar media).

-

-

Orthogonality of Halogens in Pd-Coupling

-

Synthesis of 2-bromo-4-alkynyl-5-methoxybenzoic acid derivatives

- Relevant patent literature regarding kinase inhibitor intermediates often utilizes the 2-bromo-4-iodo-5-methoxy benzo

- Reference Example: WO2012009227A1 (Synthesis of Quinazoline derivatives

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Note: Regioselective Synthesis of Biaryl Derivatives Utilizing 2-Bromo-4-iodo-5-methoxybenzoic Acid

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The controlled, efficient synthesis of these compounds is therefore of paramount importance. This guide details the strategic use of 2-Bromo-4-iodo-5-methoxybenzoic acid as a versatile starting material for the regioselective synthesis of complex biaryl and triaryl systems.

The key feature of this substrate is the presence of two different halogen atoms—iodine and bromine—on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-bromine (C-Br) bond.[3] This inherent reactivity difference allows for a stepwise and highly controlled functionalization, making it an ideal platform for building molecular complexity.

This document provides a comprehensive protocol for the selective Suzuki-Miyaura cross-coupling at the C-I position, discusses the critical experimental parameters, and outlines methods for the characterization of the resulting biaryl derivatives.

The Principle of Regioselectivity in Palladium-Catalyzed Cross-Coupling

The success of this synthetic strategy hinges on the differential reactivity of the C-I and C-Br bonds within the palladium catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The Pd(0) catalyst preferentially inserts into the weaker, more labile C-I bond of the substrate to form a Pd(II) intermediate. The C-Br bond remains intact under controlled conditions.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[6]

-

Reductive Elimination: The two organic moieties on the palladium complex couple to form the new biaryl C-C bond, regenerating the active Pd(0) catalyst.[4]

This selective activation allows for the isolation of the mono-arylated product, which can then be used in a subsequent coupling reaction at the C-Br position if desired.

Caption: Regioselective Suzuki-Miyaura coupling at the C-I position.

Experimental Protocol: Selective Mono-Arylation

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of 2-Bromo-4-iodo-5-methoxybenzoic acid.

Materials and Reagents

-

2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)[7]

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos)[7]

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)[8]

-

Reaction Vessel: Microwave vial or round-bottom flask with a condenser

-

Inert Gas: Nitrogen or Argon

-

Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (3.0 equiv).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane/water). Finally, add the palladium catalyst.

-

Reaction: Place the sealed vial in a preheated oil bath or microwave reactor. Heat the mixture with vigorous stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Work-up:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.[7]

-

Transfer to a separatory funnel. If the benzoic acid product remains in the organic layer, an acidic workup (e.g., with 1M HCl) may be necessary to protonate the carboxylate salt, making it soluble in the organic phase.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl derivative.[11]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the selective mono-arylation and a potential subsequent arylation at the bromine position.

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Position | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 85 | 5 | C4 (Iodo) | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 3 | C4 (Iodo) | ~90-98 |

| 3* | Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos (2%) | Cs₂CO₃ | DMF | 110 | 12 | C2 (Bromo) | ~70-85 |

*Entry 3 assumes the starting material is the product from Entry 1 or 2, demonstrating the second coupling step.

Characterization of Biaryl Products

Rigorous characterization is essential to confirm the structure and purity of the synthesized biaryl derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The successful coupling will result in the appearance of new aromatic proton signals corresponding to the introduced aryl group. The disappearance of the singlet proton at the 4-position of the starting material is a key indicator. The chemical shifts of the remaining protons on the benzoic acid ring will be altered due to the new substituent.[12]

-

¹³C NMR: The spectrum will show new signals for the carbons of the added aryl ring. The carbon previously bonded to iodine will shift significantly upfield.[1]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A single sharp peak indicates a high degree of purity.

Field-Proven Insights and Troubleshooting

-

Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation (ensure rigorous exclusion of oxygen) or poor solubility. Switching to a different solvent system like DMF or increasing the temperature may be beneficial.

-

Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. Using a stronger base like K₃PO₄ or CsF, and ensuring an anhydrous solvent (before adding the aqueous base solution) can sometimes mitigate this issue.[4]

-

Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur. This is often minimized by slow addition of the boronic acid or using a more active catalyst system that favors the cross-coupling pathway.

-

Second Coupling: For the subsequent coupling at the C-Br position, more forcing conditions (higher temperature, stronger base, or a more active catalyst/ligand combination like those developed by Buchwald or Fu) are typically required.[6]

Conclusion

2-Bromo-4-iodo-5-methoxybenzoic acid is a highly effective and strategic substrate for the synthesis of functionalized biaryl compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and regioselective Suzuki-Miyaura cross-coupling. This enables the construction of a mono-arylated intermediate that retains a handle for further diversification, providing a powerful and modular approach for professionals in drug discovery and materials science.

References

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- PubMed. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (n.d.).

- KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

- ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.

- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemical Review and Letters. (2024).

- ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our....

- Thieme. (2019). Atroposelective Synthesis of Biaryl Compounds via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. Synfacts, 15(12), 1392.

- The Royal Society of Chemistry. (n.d.).

- PMC. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

- RSC Publishing. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms.

- ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.

- PubMed Central. (2022).

- PMC. (n.d.).

- bioRxiv. (2023). Discovery of biaryl macrocyclic peptides with C-terminal α-keto acid groups.

- ResearchGate. (2015). (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms.

- PMC. (n.d.).

- ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN....

- Wikipedia. (n.d.). Stille reaction.

- Journal of the American Chemical Society. (n.d.). THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION.

- ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl....

- J&K Scientific LLC. (2025). Stille Cross-Coupling.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Myers, A. (n.d.). The Stille Reaction. Chem 115.

- Common Organic Chemistry. (n.d.).

- Common Organic Chemistry. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate.

- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.

- PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Wiley Online Library. (n.d.). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes.

- ChemRxiv. (2021).

- Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo.

- Benchchem. (n.d.). Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid.

- ResearchGate. (n.d.). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins | Request PDF.

- PubMed. (2023). Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy.

- Google Patents. (n.d.). SG11202006409TA - Biaryl derivative, preparation method therefor and pharmaceutical use thereof.

- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

- ResearchGate. (n.d.).

Sources

- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]

- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Esterification protocols for 2-Bromo-4-iodo-5-methoxybenzoic acid

An Application Note for the Esterification of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Abstract

This technical guide provides detailed application notes and validated protocols for the esterification of 2-Bromo-4-iodo-5-methoxybenzoic acid, a key halogenated building block in medicinal chemistry and materials science. Recognizing the unique electronic and steric properties of this substrate, this document evaluates three distinct and robust esterification strategies: the classic Fischer-Speier Esterification, the mild carbodiimide-mediated Steglich Esterification, and a base-mediated Sₙ2 Alkylation. The guide is designed for researchers, chemists, and drug development professionals, offering a comparative analysis to facilitate method selection based on substrate sensitivity, scale, and laboratory resources. Each protocol is presented with step-by-step instructions, mechanistic insights, and purification strategies to ensure high-yield synthesis of the desired ester derivatives.

Introduction and Strategic Considerations

2-Bromo-4-iodo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest as a precursor for complex molecular scaffolds. The ester functional group is often installed as a protecting group or as a handle for further synthetic transformations, such as cross-coupling reactions or amide bond formations.

The selection of an appropriate esterification protocol is critical and must account for the specific characteristics of this substrate:

-

Steric Hindrance: The presence of a bromine atom at the ortho-position to the carboxylic acid can sterically impede the approach of an alcohol, potentially slowing reaction rates, especially with bulky nucleophiles.

-

Electronic Effects: The benzene ring is substituted with both electron-withdrawing halogens (Br, I) and an electron-donating methoxy group (-OCH₃). These substituents modulate the electrophilicity of the carbonyl carbon and the acidity of the carboxyl proton.

-

Halogen Stability: The bromo and iodo substituents are generally stable, but harsh reaction conditions (e.g., excessively high temperatures or aggressive reagents) could lead to undesired side reactions.

This note provides a trusted framework for navigating these challenges, presenting protocols that balance efficiency, yield, and purity.

Comparative Analysis of Esterification Protocols

Choosing the optimal esterification pathway depends on several factors, including the lability of the substrate, the desired scale, and the availability of reagents. Below is a summary of the three protocols detailed in this guide.

| Parameter | Fischer-Speier Esterification | Steglich Esterification | Sₙ2 Alkylation |

| Conditions | Strongly acidic (H₂SO₄, HCl), high temperature (reflux) | Mild, neutral pH, room temperature to moderate heat | Basic (K₂CO₃, Cs₂CO₃), moderate heat |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution | Carbodiimide activation, DMAP-catalyzed acyl transfer | Deprotonation followed by nucleophilic substitution |

| Advantages | Economical, simple reagents, ideal for simple alcohols (MeOH, EtOH) in large excess[1][2]. | Mild conditions protect sensitive functional groups; effective for sterically hindered substrates[3][4]. | Orthogonal to acid-sensitive methods; clean reaction with simple work-up. |

| Disadvantages | Reversible reaction requiring equilibrium shift[1][5]; harsh conditions may degrade sensitive substrates. | Higher reagent cost (DCC/EDC, DMAP); byproduct (urea) removal is required[6]. | Requires a reactive alkyl halide; potential for O-alkylation of other nucleophilic sites (not present here). |

| Ideal For | Large-scale synthesis of simple methyl or ethyl esters where cost is a primary factor. | High-value synthesis, acid-labile substrates, and coupling with hindered or complex alcohols. | Synthesizing esters when acidic conditions must be avoided; particularly effective for methyl esters using MeI. |

Visualization of Key Methodologies

A clear understanding of the reaction pathways and decision-making process is essential for successful synthesis.

Caption: Workflow for selecting an appropriate esterification protocol.

The Steglich esterification proceeds through a well-defined mechanism involving activation of the carboxylic acid by a carbodiimide coupling agent.

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

Principle: This classic method uses a large excess of an alcohol (acting as both reagent and solvent) and a strong acid catalyst to drive the reversible reaction toward the ester product.[2] Water, a byproduct, must be effectively removed or its formation counteracted by the mass action of the excess alcohol.[1][5]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

| 2-Bromo-4-iodo-5-methoxybenzoic acid | 370.93 | 3.71 g | 10.0 mmol | 1.0 |

| Methanol (Anhydrous) | 32.04 | 50 mL | - | Excess |

| Sulfuric Acid (Conc., 98%) | 98.08 | 0.5 mL | ~9.2 mmol | 0.92 |

| Ethyl Acetate | - | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 25 mL | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | ~5 g | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-iodo-5-methoxybenzoic acid (3.71 g, 10.0 mmol).

-

Add anhydrous methanol (50 mL) to the flask and stir to dissolve the solid.

-

Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.[7][8]

-

Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (2 x 25 mL), and finally with brine (25 mL).[9]

-